molecular formula C20H20FN3O3 B593344 AB-FUBINACA metabolite 3 CAS No. 1877243-60-1

AB-FUBINACA metabolite 3

Cat. No.: B593344
CAS No.: 1877243-60-1
M. Wt: 369.4 g/mol
InChI Key: XWTKFXNTAUXIRK-KRWDZBQOSA-N
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Description

AB-FUBINACA metabolite 3 is a synthetic cannabinoid metabolite derived from AB-FUBINACA, a compound that has been identified in drug seizures worldwide. AB-FUBINACA is known for its potent agonistic effects on cannabinoid receptors, particularly the CB1 receptor. The metabolite is often studied to understand the metabolic pathways and potential toxicological effects of AB-FUBINACA .

Preparation Methods

The preparation of AB-FUBINACA metabolite 3 involves the metabolic processing of AB-FUBINACA in human hepatocytes and liver microsomes. The primary synthetic route includes:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of AB-FUBINACA metabolite 3 involves its interaction with cannabinoid receptors, particularly the CB1 receptor. The metabolite is formed through the metabolic processing of AB-FUBINACA, which is a potent agonist of the CB1 receptor. The metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation .

Properties

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342556
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877243-60-1
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1877243601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP65B4RYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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